Helicid
Overview
Description
Synthesis Analysis
Helicid and its derivatives, known for their inherent chirality and unique helical structure, are synthesized through various stereoselective and non-stereoselective methods. The synthesis process often involves overcoming significant intramolecular steric strain to generate the molecule's characteristic helical pitch. Advances in asymmetric syntheses and chiral separations have been instrumental in producing enantioenriched helicenes, contributing to their exploration in materials science, chemical sensing, and enantioselective catalysis (Gingras, Félix, & Peresutti, 2013).
Molecular Structure Analysis
The molecular structure of Helicid is distinguished by its helical, distorted conjugated polyaromatic system, incorporating ortho-fused benzenoid rings. This configuration is a result of severe intramolecular steric strain, leading to the generation of chiral helicity in higher series of carbohelicenes. The unique structure is also responsible for Helicid's high chiroptical and circular dichroism values, making it a subject of interest for its optical properties and potential applications in supramolecular chemistry (Gingras, Félix, & Peresutti, 2013).
Chemical Reactions and Properties
Helicid's chemical reactivity is influenced by its polyaromatic and helical structure, enabling it to participate in various chemical reactions that are central to its applications in nanoscience, materials science, and organic electronics. The synthesis and functionalization of Helicid derivatives have been explored through reactions that highlight its ability to form complex with metals and its reactivity towards different chemical agents, showcasing its versatility and potential as a scaffold for further chemical exploration (Ferrari et al., 1999).
Physical Properties Analysis
The physicochemical properties of Helicid, such as solubility, pKa value, and oil/water partition coefficient, have been studied to understand its behavior in different environments. Helicid is characterized by slight solubility in organic solvents and a weak acid nature, with a pKa value of 5.65±0.13. Its oil/water partition coefficient indicates low liposolubility, which decreases as the pH value increases, providing insight into its solubility and distribution characteristics relevant to its potential applications (Gui-li, 2010).
Chemical Properties Analysis
Helicid and its derivatives exhibit a range of biological activities, including sedative-hypnotic effects, which have been attributed to their unique molecular structure. The exploration of Helicid's chemical properties has led to the synthesis of novel derivatives, revealing the potential for further modification to enhance its biological activity or to develop new functionalities. These studies contribute to a deeper understanding of Helicid's chemical behavior and its interaction with biological systems, offering pathways for future research and application development (Luo et al., 2010).
Scientific Research Applications
Bioinformatics and Knowledge Discovery : Helicid serves as a software component for constructing and operating workflows in bioinformatics, facilitating intelligent discovery and knowledge management (Goble et al., 2006).
Therapeutic Applications in Neurology and Psychiatry :
- It exhibits anti-inflammatory and neuroprotective effects in glioma cells (Zhang et al., 2020).
- Helicid improves depressive behaviors and cognitive deficits, indicating potential for treating depression and related disorders (Li et al., 2019).
- Its antidepressant-like effects in animal models suggest its potential in treating depressive disorders (Zhang et al., 2021).
Pharmacology and Drug Development :
- Helicid has been found to have sedative, anti-inflammatory, analgesic, and antidepressant effects (Diao et al., 2018).
- It is effective for neuropathic pain and sleep disturbances, showcasing its potential in pain management and sleep therapy (Zhang et al., 2017).
Drug Delivery and Formulation :
- Research into hydrophilic Janus nanocomposites suggests Helicid's potential for rapid dissolution and transmembrane permeation, which could lead to faster therapeutic action (Wang et al., 2018).
- It is also being explored for its hypnotic effects, with potential applications in improving sleep-related treatments (Xia et al., 2019).
Analytical Chemistry and Pharmacokinetics :
- Techniques for detecting Helicid in human plasma have been developed, aiding in pharmacokinetic studies, crucial for understanding its distribution and metabolism in the body (Xie et al., 2011).
Toxicology and Drug Safety :
- Studies have shown that Helicid has a low potential for drug-drug interactions and cardiac safety issues, which is significant for its clinical use (Wei, 2011).
Extraction Techniques in Traditional Medicine :
- Ultrasound has been used effectively to isolate Helicid from traditional Chinese medicines, highlighting advancements in extraction technologies (Yiyun et al., 1991).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11-,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZAGZCCJJBKNZ-SYLRKERUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C=O)O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Helicide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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